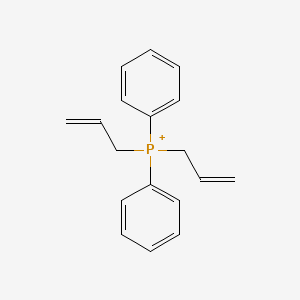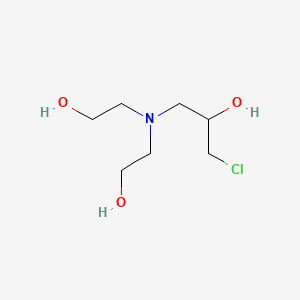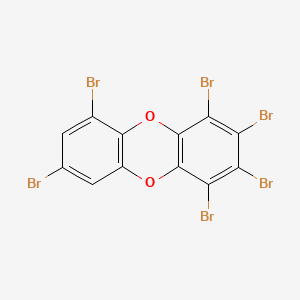
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is a type of dioxin compound characterized by the presence of six bromine atoms attached to a dibenzo-p-dioxin structure. This compound is not naturally occurring and is typically produced as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin ring .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale bromination processes. These processes involve the use of bromine gas and a suitable catalyst in a controlled environment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less brominated derivatives.
Substitution: Compounds with functional groups such as hydroxyl or amino groups replacing the bromine atoms.
Scientific Research Applications
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.
Biology: Studied for its toxicological effects on living organisms, particularly its impact on endocrine and immune systems.
Medicine: Investigated for its potential role in causing diseases such as cancer and its mechanism of action at the molecular level.
Industry: Used in the development of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function and immune response .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Similar structure but with bromine atoms at different positions.
1,2,3,6,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Another isomer with bromine atoms at different positions.
1,2,3,4,6,7,8,9-Octachlorodibenzo(b,e)(1,4)dioxin: Chlorinated analog with eight chlorine atoms instead of bromine .
Uniqueness
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s interaction with biological receptors and its overall toxicity .
Properties
CAS No. |
116490-11-0 |
|---|---|
Molecular Formula |
C12H2Br6O2 |
Molecular Weight |
657.6 g/mol |
IUPAC Name |
1,2,3,4,6,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H |
InChI Key |
SPZKBZTVCHRNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


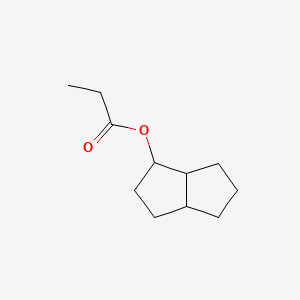

![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
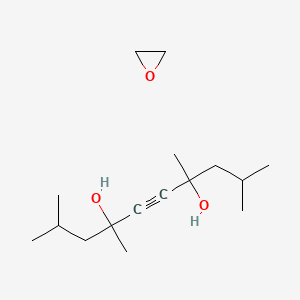

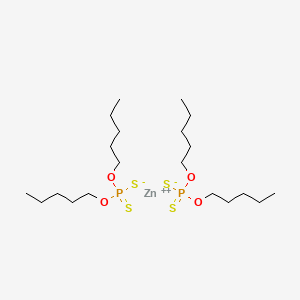
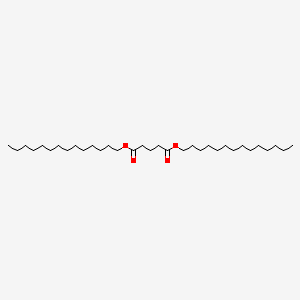
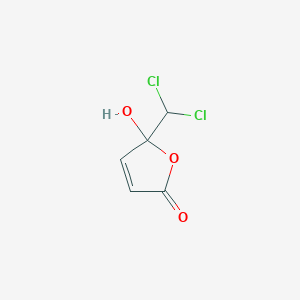
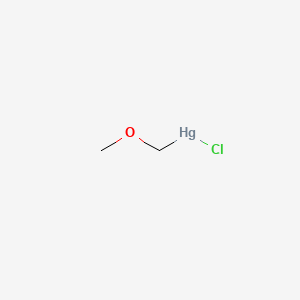
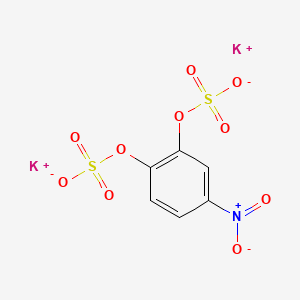
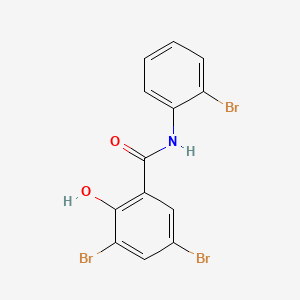
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
